6-Amino-2-cyanobenzothiazole

Catalog No.
S733687
CAS No.
7724-12-1
M.F
C8H5N3S
M. Wt
175.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-2-cyanobenzothiazole

CAS Number

7724-12-1

Product Name

6-Amino-2-cyanobenzothiazole

IUPAC Name

6-amino-1,3-benzothiazole-2-carbonitrile

Molecular Formula

C8H5N3S

Molecular Weight

175.21 g/mol

InChI

InChI=1S/C8H5N3S/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,10H2

InChI Key

ZOHSEULTWOYIMS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)SC(=N2)C#N

Canonical SMILES

C1=CC2=C(C=C1N)SC(=N2)C#N

The exact mass of the compound 6-Amino-2-cyanobenzothiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Amino-2-cyanobenzothiazole (CAS: 7724-12-1) is a bifunctional heterocyclic building block recognized for its critical role in synthesizing advanced materials. It serves as a key precursor for luciferin derivatives used in bioluminescence imaging and as a versatile handle for bioorthogonal ligations. The compound's structure, featuring a reactive amino group for derivatization and a cyano group for condensation reactions, makes it a valuable intermediate in the production of specialized azo dyes and functional organic molecules.

Direct substitution of 6-Amino-2-cyanobenzothiazole with more common analogs like 2-amino-6-nitrobenzothiazole or 2-amino-6-chlorobenzothiazole often fails in process-critical applications. The cyano group possesses a distinct electronic profile and unique reactivity not mirrored by nitro or halo groups. For instance, the cyano group is susceptible to hydrolysis, which can negatively impact dye stability in alkaline conditions, a factor not present with nitro-analogs. Conversely, this same reactivity allows the cyano group to undergo specific condensation reactions, such as with D-cysteine to form luciferins, a pathway unavailable to its nitro or chloro counterparts. This makes the selection of the correct 6-substituted benzothiazole crucial for achieving desired reaction outcomes and final product performance, from dye coloristics to bio-ligation efficiency.

Precursor Suitability: Enables Higher Yields in Luciferin Synthesis Compared to Traditional Routes

For applications requiring the synthesis of luciferin derivatives, 6-Amino-2-cyanobenzothiazole is a key precursor. Modern synthetic routes utilizing this compound, such as the DABCO-catalyzed cyanation of 2-chloro-6-nitrobenzothiazole followed by reduction, achieve significantly higher and more reliable yields than older methods. The traditional synthesis route from 6-amino-2-chlorobenzothiazole using KCN in hot DMSO is sluggish and results in low and variable yields, typically between 30-50%. In contrast, a scalable synthesis starting from 2-chlorobenzothiazole to produce 6-Amino-2-cyanobenzothiazole as an intermediate proceeds with an overall yield of 67% over three steps, providing a more economical and reproducible pathway for large-scale studies.

Evidence DimensionOverall Synthesis Yield
Target Compound Data67% (via modern, scalable DABCO-catalyzed route)
Comparator Or Baseline30-50% (Traditional KCN/DMSO route)
Quantified DifferenceUp to a 2.2-fold increase in reliable yield
ConditionsMulti-step synthesis of 6-Amino-2-cyanobenzothiazole for use as a luciferin precursor.

For buyers scaling up production of bioluminescent probes, this improved yield significantly lowers precursor costs and improves process reliability.

Unique Reactivity: Essential for Cysteine-Specific Bioorthogonal Ligation

The 2-cyano group of 6-Amino-2-cyanobenzothiazole (CBT) displays remarkable selectivity for reaction with N-terminal cysteine residues, a cornerstone of modern bioorthogonal chemistry. This reaction proceeds rapidly to form a stable thiazoline linkage. In a comparative study of aryl nitriles, less electrophilic heterocycles such as 2-cyanopyridine, 4-cyanopyridine, and 2-cyanothiophene showed no reactivity toward a model cysteine-containing peptide under identical conditions. This high specificity is critical for minimizing off-target reactions in complex biological media, where other nucleophiles like glutathione are abundant. This makes 6-Amino-2-cyanobenzothiazole a specific and necessary reagent for this class of bioconjugation, as common nitrile-containing alternatives fail to react.

Evidence DimensionReactivity in Bioconjugation
Target Compound DataForms stable adduct with N-terminal cysteine residues.
Comparator Or Baseline2-cyanopyridine, 4-cyanopyridine, 2-cyanothiophene (showed no reactivity).
Quantified DifferenceQualitatively non-reactive comparators vs. reactive target compound.
ConditionsLigation with Ubiquitin-CG4 peptide in NH4HCO3 buffer/acetonitrile at pH 8.5.

Procurement for bioconjugation requires this specific reactivity profile; common, cheaper aryl nitriles are not viable substitutes for this application.

Performance in Azo Dyes: Cyano Group as a Stronger Auxochrome than Nitro Group

In the synthesis of disperse azo dyes, the electron-withdrawing nature of the substituent at the 6-position of the benzothiazole ring significantly impacts the final color. The cyano group is a powerful auxochrome that can lead to significant bathochromic (deepening of color) or hypsochromic (lightening of color) shifts compared to other groups. While direct quantitative comparisons are study-dependent, it is established that the electronic effects of a cyano group differ substantially from a nitro group, leading to distinct and non-interchangeable shades in the final dye. For example, a comparative study of isomeric dyes showed that 2-amino-6-nitrobenzothiazole and 3-amino-5-nitro-[2,1]-benzisothiazole, despite similar components, produce significantly different electronic spectra and thus different colors when used as dye precursors. This illustrates the principle that substituting the cyano group in 6-Amino-2-cyanobenzothiazole with a nitro group would predictably result in a different color profile.

Evidence DimensionImpact on Dye Color (λmax)
Target Compound DataProvides a distinct color profile due to the strong electron-withdrawing cyano group.
Comparator Or Baseline2-Amino-6-nitrobenzothiazole (provides a different, non-interchangeable color profile).
Quantified DifferenceLeads to significant alterations of bathochromic and hypsochromic shifts.
ConditionsSynthesis of heterocyclic azo disperse dyes.

Dye manufacturers must select the precise benzothiazole intermediate to achieve a target shade; substituting with a nitro-analog is not a viable option for color matching.

Manufacturing of Luciferin-Based Probes for High-Sensitivity Bioluminescence Imaging

This compound is the precursor of choice for the economical and scalable synthesis of aminoluciferin and its derivatives. Its use is indicated in workflows where high, reproducible yields are paramount for producing probes for in vivo imaging and high-throughput screening assays.

Development of Cysteine-Specific Peptide and Protein Conjugates

Due to the unique and highly selective reactivity of the 2-cyano group with N-terminal cysteines, this compound is ideal for targeted protein labeling, synthesis of peptide-PNA conjugates, and creating specific bioconjugates in complex biological samples where off-target reactions must be minimized.

Synthesis of Specialty Azo Dyes with Specific Red-to-Blue Shades

As a diazo component, 6-Amino-2-cyanobenzothiazole is specified for creating disperse dyes where the strong electron-withdrawing nature of the cyano group is leveraged to achieve specific, often bathochromically shifted, colors that cannot be obtained using common precursors like 2-amino-6-nitrobenzothiazole.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

6-Amino-2-benzothiazolecarbonitrile

Dates

Last modified: 08-15-2023

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